Molsidomine
Description
Molsidomine (N-carboxy-3-morpholino-sydnonimine ethyl ester) is a nitric oxide (NO) donor prodrug primarily used as a long-acting vasodilator in the treatment of angina pectoris . Upon oral administration, it undergoes hepatic metabolism to release the active metabolite 3-morpholinosydnonimine (SIN-1), which spontaneously liberates NO, inducing vasodilation via cyclic guanosine monophosphate (cGMP)-mediated pathways . This compound’s pharmacological profile includes reducing preload and afterload, improving coronary blood flow, and exerting antioxidant and anti-inflammatory effects . Its extended duration of action (up to 6 hours) distinguishes it from short-acting nitrates like nitroglycerin (NTG) .
Structure
2D Structure
Propriétés
IUPAC Name |
(1E)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWDASMENKTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045171 | |
| Record name | Molsidomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID856013 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Molsidomine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25717-80-0 | |
| Record name | Molsidomine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25717-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molsidomine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025717800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molsidomine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Molsidomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molsidomine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLSIDOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D46583G77X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Solution-Phase Coupling with Carbonyldiimidazole (CDI)
Early synthetic routes to Molsidomine relied on solution-phase reactions using carbonyldiimidazole (CDI) as a coupling agent. In this method, 3-morpholinosydnonimine (SIN-1) is reacted with ethyl chloroformate in the presence of CDI and a base such as triethylamine. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), yielding this compound after purification by column chromatography. However, this approach suffers from low atom economy, prolonged reaction times, and the use of environmentally hazardous solvents.
Activation with p-Nitrophenyl Chloroformate
An alternative method involves activating SIN-1 with p-nitrophenyl chloroformate, followed by reaction with ethanol. While this pathway improves regioselectivity, it introduces additional steps for byproduct removal and requires stringent control over reaction conditions to prevent decomposition. The formation of toxic intermediates, such as p-nitrophenol, further limits its scalability.
Mechanochemical Synthesis via Ball-Milling
Desymmetrization of CDI in Solid-State Reactions
A groundbreaking advancement in this compound synthesis is the mechanochemical desymmetrization of CDI using ball-milling technology. This solvent-free method involves a one-pot, two-step sequence:
- Mechanochemical Nitrosation and Cyclization : SIN-1 precursors are treated with sodium nitrite and NaHSO4 in a vibratory ball-mill (vbm), facilitating simultaneous nitrosation and cyclization to form the iminosydnone core.
- N6-Functionalization : The intermediate is reacted with ethanol-activated CDI under planetary ball-milling (pbm) conditions, yielding this compound as a hexafluorophosphate salt.
This approach eliminates toxic solvents, reduces reaction times from hours to minutes, and achieves yields up to 65%. Key optimization parameters include milling frequency, liquid additives (e.g., acetonitrile), and stoichiometric ratios (Table 1).
Table 1. Optimization of Mechanosynthesis Parameters for this compound
| Entry | Equiv. of CDI | Additive | Milling Time | Yield (%) |
|---|---|---|---|---|
| 1 | 2.0 | None | 90 min | n.d. |
| 2 | 1.1 | EtOAc | 120 min | 27 |
| 3 | 1.4 | EtOAc | 180 min | 42 |
| 4 | 1.1 | MeCN | 240 min | 42 |
| 5 | 1.1 | MeCN (pbm) | 480 min | 65 |
Advantages Over Conventional Methods
The mechanochemical route offers distinct advantages:
- Sustainability : Avoids DMF, DCM, and other hazardous solvents.
- Safety : Eliminates volatile reagents like iodomethane used in earlier activation steps.
- Scalability : Planetary ball-milling enables large-scale production without compromising efficiency.
Stability Considerations During Synthesis
This compound’s instability under ambient conditions necessitates careful control of synthesis parameters. Decomposition pathways include hydrolysis of the ethoxycarbonyl group, photodegradation, and thermal breakdown into glycolic acid, morpholine, and nitrogen oxides. The patent literature emphasizes the importance of using anhydrous conditions, inert atmospheres, and light-protected equipment to minimize degradation during manufacturing.
Analytical Characterization of Synthetic Products
Spectroscopic Validation
Successful synthesis of this compound is confirmed by:
X-Ray Crystallography
Single-crystal X-ray diffraction of intermediates, such as N-nitroso-3-morpholinosydnonimine, confirms the planar mesoionic structure and guides optimization of reaction stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions: Molsidomine undergoes various chemical reactions, including:
Hydrolysis: this compound is hydrolyzed in the liver to form linsidomine.
Nitric Oxide Release: Linsidomine releases nitric oxide upon decay, which is the active vasodilating compound.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the liver under physiological conditions.
Nitric Oxide Release: This process happens spontaneously as linsidomine decays.
Major Products:
Linsidomine: The primary metabolite formed from the hydrolysis of this compound.
Nitric Oxide: The active vasodilating compound released from linsidomine.
Applications De Recherche Scientifique
Cardiovascular Applications
1. Treatment of Angina Pectoris and Ischemic Heart Disease
Molsidomine is primarily used as a long-acting vasodilator for treating angina pectoris and ischemic heart disease. It operates by releasing nitric oxide, leading to vasodilation and improved blood flow, which alleviates symptoms associated with these conditions. Clinical studies have shown that this compound effectively reduces the frequency of anginal attacks and improves exercise tolerance without significant habituation or tolerance development .
2. Chronic Heart Failure
In patients with chronic heart failure, this compound has been demonstrated to improve hemodynamic parameters and exercise capacity. A study indicated that this compound administration significantly reduced left atrial pressure and improved overall cardiac function in patients with heart failure .
3. Pulmonary Hypertension
this compound has also been explored for its potential benefits in pulmonary hypertension. Its vasodilatory effects can help reduce pulmonary artery pressure, making it a candidate for managing this condition .
Neuroprotective Effects
1. Prevention of Chemotherapy-Induced Neurotoxicity
Recent research highlights this compound's role in neuroprotection against vincristine-induced peripheral neurotoxicity, a common side effect of chemotherapy. The active metabolite of this compound, SIN-1, has shown promise in preventing axonopathy in both motor and sensory neurons without compromising the anticancer efficacy of vincristine. This effect is mediated through the activation of soluble guanylyl cyclase, suggesting a novel application for this compound in cancer therapy .
2. Cognitive Enhancement
this compound has been investigated for its potential cognitive benefits. Studies indicate that it may attenuate memory impairments induced by dopaminergic dysregulation, showcasing its possible role in treating cognitive deficits associated with various neurological disorders .
Pharmacological Insights
This compound functions through the release of nitric oxide, which plays a crucial role in vascular relaxation and endothelial function improvement. The drug's pharmacokinetics allow for sustained therapeutic effects, making it suitable for chronic conditions requiring long-term management.
MEDCOR Trial
The MEDCOR trial was a double-blind, randomized study assessing the efficacy of this compound as an add-on treatment for stable angina patients undergoing percutaneous coronary intervention. The trial aimed to demonstrate improvements in endothelial function over 12 months. Results showed a significant decrease in biomarkers associated with inflammation and endothelial dysfunction among patients treated with this compound compared to placebo .
Comparative Studies
A comparative study involving 16 patients evaluated the anti-ischemic efficacy of this compound against isosorbide dinitrate. It found that while both medications were effective, this compound had a shorter duration of action but was better tolerated without significant adverse effects like headache or hypotension .
Summary Table of this compound Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Angina Pectoris | Nitric oxide release leading to vasodilation | Reduces frequency of anginal attacks |
| Chronic Heart Failure | Improves hemodynamics | Enhances cardiac function and exercise capacity |
| Pulmonary Hypertension | Vasodilation | Potential reduction in pulmonary artery pressure |
| Chemotherapy-Induced Neurotoxicity | Activation of soluble guanylyl cyclase | Prevents vincristine-induced axonopathy |
| Cognitive Enhancement | Modulation of dopaminergic pathways | Attenuates memory deficits |
Mécanisme D'action
Molsidomine belongs to the class of nitrovasodilators. It is a prodrug that is hydrolyzed in the liver to form linsidomine. Linsidomine releases nitric oxide, which acts as a gaseous signaling molecule. Nitric oxide increases the levels of cyclic guanosine monophosphate, leading to the relaxation of smooth muscles in blood vessels. This results in vasodilation and increased blood flow, thereby relieving symptoms of angina .
Comparaison Avec Des Composés Similaires
Clinical and Research Limitations
- Mixed Outcomes in Endothelial Dysfunction : The MEDCOR trial found this compound ineffective in improving endothelial function (Endoscore: +39% vs. placebo +75%, p=0.143) but reduced myeloperoxidase (MPO) activity (-42%, p=0.020), suggesting niche anti-inflammatory utility .
- Toxicological Concerns : High-dose SIN-1 induces oxidative erythrocyte damage, limiting this compound’s safety margin compared to nitrates with cleaner metabolic profiles .
Activité Biologique
Molsidomine is a well-established cardiovascular drug primarily used for the treatment of angina pectoris and heart failure. It belongs to the sydnonimine class and acts as a nitric oxide (NO) donor, leading to vasodilation and improved blood flow. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, pharmacodynamics, clinical studies, and potential therapeutic applications.
This compound is metabolized in the liver to its active metabolite, SIN-1, which then releases nitric oxide. The pharmacological effects of this compound are mediated through several key mechanisms:
- Vasodilation : this compound induces relaxation of smooth muscle in blood vessels by increasing levels of cyclic guanosine monophosphate (cGMP) through activation of soluble guanylate cyclase. This results in decreased intracellular calcium concentrations, leading to vasodilation and reduced vascular resistance .
- Antiplatelet Effects : The release of NO also inhibits platelet aggregation, contributing to its antithrombotic properties. This effect is particularly beneficial in preventing thromboembolic events in patients with cardiovascular diseases .
Pharmacodynamics
The pharmacokinetics of this compound include:
- Absorption : Peak plasma concentrations occur 1 to 2 hours post-administration.
- Volume of Distribution : Approximately 98 L.
- Metabolism : Primarily hepatic, with subsequent conversion to SIN-1 and other metabolites that exert biological activity .
Case Study Overview
-
Long-term Efficacy in Cardiac Failure :
- A study involving 23 patients with refractory cardiac failure evaluated the hemodynamic effects of this compound. Patients received doses of 2 or 4 mg, showing significant reductions in pulmonary artery and right atrial pressures without affecting cardiac index or systemic blood pressure. Over a longer follow-up (19 months), many patients improved significantly from functional class IV to II .
-
Tolerability and Effectiveness in Angina :
- In a multicenter study with 320 stable angina patients treated with this compound (16 mg once daily) for one year, tolerability was high, with only 9.1% reporting drug-related adverse effects (primarily headaches). The frequency of anginal attacks decreased significantly compared to baseline measurements .
-
Neuroprotective Properties :
- Recent research has highlighted the neuroprotective effects of this compound against vincristine-induced peripheral neuropathy. The active metabolite SIN-1 was shown to prevent axonopathy in motor and sensory neurons without compromising vincristine's anticancer efficacy. This suggests potential applications beyond cardiovascular therapy .
Comparative Data Table
| Study Focus | Population | Dosage | Outcome |
|---|---|---|---|
| Cardiac Failure | 23 patients | 2 or 4 mg | Reduced pulmonary artery pressure |
| Stable Angina | 320 patients | 16 mg QD | High tolerability; reduced anginal attacks |
| Neuroprotection against Vincristine | Rat model | N/A | Prevented axonopathy without affecting efficacy |
Summary of Findings
This compound exhibits significant biological activity through its vasodilatory and antiplatelet effects mediated by NO release. Clinical studies demonstrate its efficacy in treating angina and heart failure while maintaining a favorable safety profile. Emerging research suggests additional therapeutic roles for this compound, particularly in neuroprotection against chemotherapy-induced neuropathies.
Q & A
Q. What experimental design considerations are critical for ensuring reproducibility in Molsidomine studies?
- Methodological Answer : Reproducibility requires standardized protocols for dosing, administration routes, and animal handling. Include detailed descriptions of randomization, blinding, and sample size calculations. For in vivo studies, specify strain, age, and sex of animals, and report environmental conditions (e.g., diet, light cycles). Use the European Pharmacopoeia reference standard (e.g., this compound EP) to verify compound identity and purity . Publish full experimental methods in supplementary materials if exceeding five compounds, as per journal guidelines .
Q. How should researchers select animal models to evaluate this compound’s therapeutic effects?
- Methodological Answer : Choose models aligned with the research objective. For oxidative stress studies (e.g., hyperoxic lung injury), use neonatal mice to mimic bronchopulmonary dysplasia . For behavioral assays (e.g., social withdrawal), employ adult rats treated with NMDA receptor antagonists like ketamine . Justify species-specific pharmacokinetics and ensure ethical compliance with institutional animal care protocols .
Q. What methodologies are recommended for assessing this compound’s antioxidant properties in preclinical studies?
- Methodological Answer : Quantify oxidative stress markers such as malondialdehyde (MDA) and total oxidant status (TOS) via spectrophotometry. Measure antioxidant enzymes (SOD, GPx, GSH) using enzymatic assays. Validate findings with histological analysis (e.g., alveolar macrophage infiltration) and ELISA for inflammatory cytokines (TNF-α, IL-1β) . Include absolute numerical data alongside derived percentages in results .
Q. How can researchers ensure ethical compliance in this compound studies involving animal models?
- Methodological Answer : Adhere to the 3Rs (Replacement, Reduction, Refinement) principles. Obtain approval from institutional ethics committees and document humane endpoints (e.g., weight loss thresholds). Report exclusion criteria and attrition rates transparently .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy across studies be resolved?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., dosing schedules, model heterogeneity). Perform sensitivity analyses to assess the impact of methodological differences. For example, reconcile disparities in this compound’s effects on endothelial progenitors by comparing flow cytometry protocols (e.g., CD31/CD45 markers) and developmental stages in embryonic cardiomyocytes .
Q. What pharmacological strategies optimize this compound’s controlled-release in preclinical studies?
Q. How can multi-omics approaches elucidate this compound’s multi-target mechanisms?
- Methodological Answer : Integrate transcriptomics (RNA-seq) to identify NO-dependent pathways (e.g., myogenic differentiation genes like MyoD and Pax3). Combine with proteomics (LC-MS/MS) to quantify protein expression changes in cardiac or pulmonary tissues. Validate findings with immunofluorescence (e.g., EYFP+MyoD+ co-localization) and qRT-PCR .
Q. What statistical methods address variability in this compound’s dose-response studies?
- Methodological Answer : Use mixed-effects ANOVA to account for nested variables (e.g., litter effects in animal studies). Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overreliance on statistical significance. For small sample sizes, apply bootstrapping to estimate confidence intervals .
Q. How can researchers investigate this compound’s dual role in pro-inflammatory and anti-apoptotic pathways?
- Methodological Answer : Employ single-cell RNA sequencing to profile macrophage subsets (F4/80+ vs. F4/80−) in treated vs. control models. Use TUNEL assays to quantify apoptosis and correlate with cytokine levels (e.g., IL-6, IL-10). Validate mechanistic hypotheses with knockout models (e.g., iNOS−/− mice) .
Methodological Guidelines
- Data Presentation : Avoid duplicating figures in text; highlight key trends (e.g., "this compound reduced MDA by 40% [p < 0.01]") .
- Supplementary Materials : Archive raw datasets, analytical codes, and extended protocols in repositories like Figshare or Zenodo .
- Literature Review : Compare findings with prior studies in discussion sections, addressing discrepancies in model systems or dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
